acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate

Catalog No.
S641017
CAS No.
22465-48-1
M.F
C64H92CoN13O16P-2
M. Wt
1389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylb...

CAS Number

22465-48-1

Product Name

acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate

IUPAC Name

acetic acid;cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate

Molecular Formula

C64H92CoN13O16P-2

Molecular Weight

1389.4 g/mol

InChI

InChI=1S/C62H90N13O14P.C2H4O2.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2(3)4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3,(H,3,4);/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

JEINOAHBVLNVDD-AZCDKEHOSA-L

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)O.[Co]

Solubility

Moderately sol lower aliphatic alcohols; practically insoluble in acetone, ether, petroleum ether, halogenated hydrocarbons, benzene, chloroform
PRACTICALLY INSOL IN CHLOROFORM

Synonyms

Cobinamide Acetate (Salt) Dihydrogen Phosphate (Ester) Inner Salt 3’-Ester with 5,6-Dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole; Acetatocobalamin; Depo-gamma; Docelan; Fresmin S;Novidroxin; Twelvmin;

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)O.[Co]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)O.[Co]

Description

The exact mass of the compound acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetic Acid

Drought Crisis Solution: Acetic acid plays an essential role in conferring tolerance to water deficit stress in plants . This novel mechanism of drought stress tolerance mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation has great potential for solving the global food crisis and preventing desertification caused by global warming .

Cobalt

Biomedicine: Cobalt nanoparticles (CoNPs) have exceptional catalytic magnetic, electronic, and chemical properties . The nano size and developed surface open a wide range of applications of cobalt nanoparticles in biomedicine .

Antimicrobial Agents: Cobalt ferrite (CoFe 2 O 4) has a great physical and chemical stability and large anisotropy, making it suitable for biomedical applications . CoFe 2 O 4 ferrite nanoparticles can be utilized in various antimicrobial applications .

Electrochemical Applications: Cobalt oxide nanostructures have the matchless advantages of high theoretical capacity, highly active catalytic properties, and outstanding thermal/chemical stability . So, they are used as electrode materials for various electrochemical applications .

Aerospace, Chemical, Electronics, Medical and High-Temperature Magnetic Alloys: Cobalt is widely used in high-tech fields such as aerospace, chemical, electronics, medical and high-temperature magnetic alloys . In addition to these applications, cobalt is used to manufacture catalysts, desiccants, dyes, pigments, and pharmaceuticals .

Acetic Acid

Textile Industry: Acetic acid is used in the textile industry as a dye fixative, which helps to improve the fastness properties of dyes . It is also used in the production of indigo dye, which is used to dye denim fabric for blue jeans .

Pharmaceutical Industry: In the pharmaceutical industry, acetic acid is used in the production of various medicines and drugs . It is also used as a solvent in the production of tinctures and dilute alcohol .

Polymer Industry: Acetic acid is used in the polymer industry for the production of polyvinyl acetate and polyvinyl alcohol . These polymers have various applications, including adhesives, paints, and coatings .

Cosmetics Industry: Acetic acid is used in the cosmetics industry as a pH adjuster . It helps to maintain the pH of cosmetic products, which is important for product stability and skin compatibility .

Cobalt

Energy Storage: Cobalt is used in the production of lithium-ion batteries, which are widely used in electric vehicles and portable electronic devices . Cobalt compounds are used in the electrodes for these batteries .

Organic Reactions: Cobalt catalysts are used in various organic reactions, including C–H & C—X activation, hydrogenation & dehydrogenation, and cycloaddition . This makes cobalt an important element in the field of organic chemistry .

Production of Terephthalic Acid: One of the largest applications of cobalt catalyst is in the production of terephthalic acid (TPA) and diethyl terephthalate (DMT) for the production of polyethylene terephthalate (PET) . PET is widely used in the manufacture of plastic bottles and containers .

Rubber Industry: Cobalt carboxylate catalysts are used to improve the adhesion between steel and rubber in steel-belted radial tires . This enhances the durability and performance of the tires .

This compound is a coordination complex, likely synthesized for research purposes. It contains a cobalt(II) ion coordinated by a complex organic ligand derived from corrin. Corrin rings are found in vitamin B12, which plays a crucial role in various biological processes []. Studying synthetic corrin complexes can help scientists understand the structure and function of vitamin B12.

Physical Description

Dark red solid; [Merck Index] Odorless or with a slight odor of acetone; [HSDB]

Color/Form

Dark red, orthorhombic needles or platelets from water and acetone
DARK RED CRYSTALS OR RED CRYSTALLINE POWDER

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

10

Exact Mass

1388.585454 g/mol

Monoisotopic Mass

1388.585454 g/mol

Heavy Atom Count

95

Odor

ODORLESS OR HAS NOT MORE THAN SLIGHT ACETONE ODOR

Melting Point

200 °C (decomposes)

UNII

S535M27N3Q

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 73 of 78 companies with hazard statement code(s):;
H351 (52.05%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (47.95%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of pernicious anemia and the prevention and treatment of vitamin B12 deficiency arising from alcoholism, malabsorption, tapeworm infestation, celiac, hyperthyroidism, hepatic-biliary tract disease, persistent diarrhea, ileal resection, pancreatic cancer, renal disease, prolonged stress, vegan diets, macrobiotic diets or other restrictive diets. Also for the treatment of known or suspected cyanide poisoning.
Treatment of known or suspected cyanide poisoning. Cyanokit is to be administered together with appropriate decontamination and supportive measures.

Therapeutic Uses

Hematinics
Cyanokit is indicated for the treatment of known or suspected cyanide poisoning.
Pernicious anemia, both uncomplicated and accompanied by nervous system involvement.
The US government considers cyanide to be among the most likely agents of chemical terrorism. Cyanide differs from many other biological or chemical agents for which little or no defense is available because its individual and public health effects are largely remediable through appropriate preparedness and response. Because the toxicity of the cyanide antidote currently available in the United States renders it ill-suited for use in terrorist incidents and other situations requiring rapid out-of-hospital treatment, hydroxocobalamin--an effective and safe cyanide antidote being used in other countries--has been introduced in the United States. Unlike the other available cyanide antidote, hydroxocobalamin can be administered at the scene of a cyanide disaster, and it need not be reserved for cases of confirmed cyanide poisoning but can be administered in cases of suspected poisoning. Both of these attributes facilitate the rapid intervention necessary for saving lives. To realize the potential benefits of hydroxocobalamin, progress also needs to be realized in other aspects of readiness, including but not limited to developing plans for ensuring local and regional availability of antidote, educating emergency responders and health care professionals in the recognition and management of cyanide poisoning, and raising public awareness of the potential for a chemical weapons attack and of how to respond.
For more Therapeutic Uses (Complete) data for HYDROXOCOBALAMIN (10 total), please visit the HSDB record page.

Mechanism of Action

Vitamin B12 exists in four major forms referred to collectively as cobalamins; deoxyadenosylcobalamin, methylcobalamin, hydroxocobalamin, and cyanocobalamin. Two of these, methylcobalamin and 5-deoxyadenosyl cobalamin, are primarily used by the body. Methionine synthase needs methylcobalamin as a cofactor. This enzyme is involved in the conversion of the amino acid homocysteine into methionine. Methionine in turn is required for DNA methylation. 5-Deoxyadenosyl cobalamin is a cofactor needed by the enzyme that converts L-methylmalonyl-CoA to succinyl-CoA. This conversion is an important step in the extraction of energy from proteins and fats. Furthermore, succinyl CoA is necessary for the production of hemoglobin, the substances that carries oxygen in red blood cells.
Hydroxocobalamin is a complexation agent that acts by direct binding of the cyanide ions, resulting in cyanocobalamin which is a highly stable, nontoxic compound that is excreted in the urine. In addition, increased blood pressure observed in some healthy subjects of the phase I clinical study and results of a non-clinical study performed in anesthetized rabbits suggest an interference of hydroxocobalamin with the NO system.
VITAMIN B12 IS IMPLICATED IN PROTEIN SYNTH THROUGH ITS ROLE IN SYNTH OF AMINE ACID METHIONINE... /COBALAMINS/
COENZYME B12 IS REQUIRED FOR HYDROGEN TRANSFER & ISOMERIZATION WHEREBY METHYLMALONATE IS CONVERTED TO SUCCINATE, THUS INVOLVING COBALAMIN IN BOTH FAT & CARBOHYDRATE METABOLISM. ... METHYLCOBALAMIN IS REQUIRED FOR CONVERSION OF HOMOCYSTEINE TO METHIONINE IN MAMMALS. /COBALAMINS/

Vapor Pressure

2.06X10-11 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Absorption Distribution and Excretion

Readily absorbed from the gastrointestinal tract, except in malabsorption syndromes. Vitamin B12 is absorbed in the lower half of the ileum.
Each hydroxocobalamin molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, to form cyanocobalamin, which is then excreted in the urine.
The possibility of direct transport of hydroxocobalamin from the nasal cavity into the cerebrospinal fluid after nasal administration in rats was investigated and the results were compared with a human study. Hydroxocobalamin was given to rats (n=8) both intranasally (214 ug/rat) and intravenously (49.5 ug/rat) into the jugular vein using a Vascular Access Port (VAP). Prior to and after drug administration, blood and cerebrospinal fluid samples were taken and analysed by radioimmunoassay. The AUCcerebrospinal fluid/AUCplasma ratio after nasal delivery does not differ from the ratio after intravenous infusion, indicating that hydroxocobalamin enters the cerebrospinal fluid via the blood circulation across the blood-brain barrier (BBB). This same transport route is confirmed by the cumulative AUC-time profiles in cerebrospinal fluid and plasma, demonstrating a 30 min delay between plasma absorption and cerebrospinal fluid uptake of hydroxocobalamin in rats and in a comparative human study. The present results in rats show that there is no additional uptake of hydroxocobalamin in the cerebrospinal fluid after nasal delivery compared to intravenous administration, which is in accordance with the results found in humans.
Fifty percent of the administered dose of hydroxocobalamin disappears from the injection site in 2.5 hours. Hydroxocobalamin is bound to plasma proteins and stored in the liver. It is excreted in the bile and undergoes some enterohepatic recycling. Within 72 hours after injection of 500 to 1000 mcg of hydroxocobalamin, 16 to 66 percent of the injected dose may appear in the urine. The major portion is excreted within the first 24 hours.
Hydroxocobalamin is absorbed more slowly from the site of injection than is cyanocobalamin and there is some evidence that liver uptake of hydroxocobalamin may be greater than that of cyanocobalamin. It is believed that the increased retention of hydroxocobalamin compared with that of cyanocobalamin results from the greater affinity of hydroxocobalamin for both specific and nonspecific binding proteins in blood and tissues, as well as to its slower absorption from the injection site.
In the presence of gastric acid and pancreatic proteases, dietary vitamin B12 is released from food and salivary binding protein and bound to gastric intrinsic factor. When the vitamin B12-intrinsic factor complex reaches the ileum, it interacts with a receptor on the mucosal cell surface and is actively transported into circulation. Adequate intrinsic factor, bile, and sodium bicarbonate (to provide a suitable pH) all are required for ileal transport of vitamin B12. Vitamin B12 deficiency in adults is rarely the result of a deficient diet per se; rather, it usually reflects a defect in one or another aspect of this complex sequence of absorption. Achlorhydria and decreased secretion of intrinsic factor by parietal cells secondary to gastric atrophy or gastric surgery is a common cause of vitamin B12 deficiency in adults. Antibodies to parietal cells or intrinsic factor complex also can play a prominent role in producing a deficiency. A number of intestinal diseases can interfere with absorption, including pancreatic disorders (loss of pancreatic protease secretion), bacterial overgrowth, intestinal parasites, sprue, and localized damage to ileal mucosal cells by disease or as a result of surgery. /Vitamin B-12/
For more Absorption, Distribution and Excretion (Complete) data for HYDROXOCOBALAMIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

Primarily hepatic. Cobalamins are absorbed in the ileum and stored in the liver. They continuously undergo enterohepatic recycling via secretion in the bile. Part of a dose is excreted in the urine, most of it in the first 8 hours.
Toxicokinetics of hydroxocobalamin were studied in rats and in dogs after single administration. In dogs, the AUCs of free cobalamins-(III) and total cobalamins-(III) increased proportionally to the dose. Mean Cmax measured for free- and total cobalamins-(III) were 1 to 5 fold higher than those measured in humans treated with 5.0 and 10.0 g hydroxocobalamin. Terminal half-lives reached approximately 6 and 8 hours for free and total cobalamins-(III), respectively in dogs. Corresponding figures in rats amounted to 3 and 5 hours. In dogs, the clearance of total cobalamins-(III) (0.064 to 0.083 L/h/kg) was 6-7 fold lower than clearance of free cobalamins-(III).
The binding of hydroxocobalamin to proteins may be regarded as reversible metabolism. Hydroxocobalamin also reacts with cyanide thereby forming cyanocobalamin. This complex is highly stable and is therefore regarded as a physiological end product of hydroxocobalamin especially during cyanide intoxication.

Wikipedia

Hydroxocobalamin

Drug Warnings

Caution should be exercised when administering other cyanide antidotes simultaneously with Cyanokit, as the safety of coadministration has not been established. If a decision is made to administer another cyanide antidote with Cyanokit, these drugs should not be administered concurrently in the same IV line.
Use caution in the management of patients with known anaphylactic reactions to hydroxocobalamin or cyanocobalamin. Consideration should be given to use of alternative therapies, if available. Allergic reactions may include: anaphylaxis, chest tightness, edema, urticaria, pruritus, dyspnea, and rash. Allergic reactions including angioneurotic edema have also been reported in postmarketing experience.
Maternal Medication usually Compatible with Breast-Feeding: B12: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
While determination of blood cyanide concentration is not required for management of cyanide poisoning and should not delay treatment with Cyanokit, collecting a pretreatment blood sample may be useful for documenting cyanide poisoning as sampling post- Cyanokit use may be inaccurate.
For more Drug Warnings (Complete) data for HYDROXOCOBALAMIN (19 total), please visit the HSDB record page.

Biological Half Life

Approximately 6 days (peak plasma concentration after 8-12 hours from oral administration)
In normal individuals, hydroxocobalamin has a plasma half life of 3-20 hours. In patients with cyanide poisoning, the half life is 14-24 hours.

Use Classification

Human drugs -> All other therapeutic products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparaton: E.A. Kaczka et al US 2738301 (1956 to Merck & Co).
CYANOCOBALAMIN IN SOLN IS HYDROGENATED @ ROOM TEMP WITH AID OF RANEY NICKEL. SOLN IS THEN EXPOSED TO AIR & DIL WITH ACETONE. OXIDATION TAKES PLACE &, UPON STANDING, HYDROXOCOBALAMIN CRYSTALLIZES.

General Manufacturing Information

VITAMIN B-12 IS COMPOSED OF 2 HETEROCYCLIC SYSTEMS, BENZIMIDAZOLE & MODIFIED PORPHYRIN NUCLEUS... WHEN LIGAND IS HYDROXIDE INSTEAD OF CYANIDE, CMPD IS VITAMIN B-12A (HYDROXOCOBALAMIN)...
ON WT BASIS, VITAMIN B12 IS MOST POTENT OF KNOWN VITAMINS. ORIGINAL & SOLE SOURCE OF COMPD IN NATURE APPEARS TO BE FROM SYNTH BY MICROORGANISMS. ... IN MAN, SYNTH...OCCURS BY BACTERIA IN LARGE BOWEL, FROM WHICH SITE IT IS NOT ABSORBED. /VITAMIN B12/
PREPN OF STABLE SOLN: MARCUS ET AL, FRENCH PATENT 1,336,671 (1963 TO MERCK & CO), CA 60, 380A (1964). /HYDROXOCOBALAMIN ACETATE/

Analytic Laboratory Methods

MICROBIOLOGICAL PROCEDURES USING TITRIMETRIC & TURBIDIMETRIC METHODS.
HYDROXOCOBALAMINE, CYANOCOBALAMINE, COENZYME B12, & METHYLCOBALAMINE WERE SEPARATED BY HPLC WITH METHANOL-0.05% AQUEOUS H2SO4 AS MOBILE PHASE & INJECTION PRESSURE OF 25 BARS.
Analyte: hydroxocobalamin; matrix: chemical identification; procedure: visible absorption spectrophotometry with maxima at 426, 516, and 550 nm
Analyte: hydroxocobalamin; matrix: chemical identification; procedure: reaction with potassium pyrosulfate; addition of water, phenolphthalein and sodium hydroxide; appearance of pink color; addition of sodium acetate, acetic acid, and nitroso salt solution; appearance of red or orange-red color
For more Analytic Laboratory Methods (Complete) data for HYDROXOCOBALAMIN (16 total), please visit the HSDB record page.

Interactions

Concurrent administration of chloramphenicol and vitamin B12 reportedly may antagonize the hematopoietic response to vitamin B12 in vitamin B12-deficient patients. The hematologic response to vitamin B12 in patients receiving both drugs should be carefully monitored and alternate anti-infectives should be considered. /Vitamin B12/
Prednisone has been reported to increase the absorption of vitamin B12 and secretion of intrinsic factor (IF) in a few patients with pernicious anemia, but not in patients with partial or total gastrectomy. The clinical importance of these findings is unknown. /Vitamin B12/
Ascorbic acid may destroy substantial amounts of dietary vitamin B12 in vitro; this possibility should be considered when large doses of ascorbic acid are ingested within 1 hour of oral vitamin B12 administration. /Vitamin B12/
Absorption of vitamin B12 from the GI tract may be decreased by aminoglycoside antibiotics, colchicine, extended-release potassium preparations, aminosalicylic acid and its salts, anticonvulsants (e.g., phenytoin, phenobarbital, primidone), cobalt irradiation of the small bowel, and by excessive alcohol intake lasting longer than 2 weeks. Neomycin-induced malabsorption of vitamin B12 may be increased by concurrent administration of colchicine. /Vitamin B12
Caution should be exercised when administering other cyanide antidotes simultaneously with Cyanokit, as the safety of coadministration has not been established. If a decision is made to administer another cyanide antidote with Cyanokit, these drugs should not be administered concurrently in the same IV line.

Dates

Modify: 2024-04-15

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